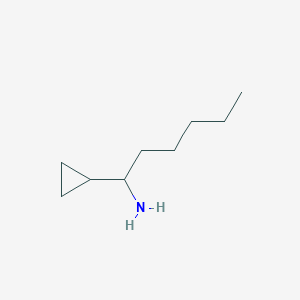

1-Cyclopropylhexan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H19N |

|---|---|

Molecular Weight |

141.25 g/mol |

IUPAC Name |

1-cyclopropylhexan-1-amine |

InChI |

InChI=1S/C9H19N/c1-2-3-4-5-9(10)8-6-7-8/h8-9H,2-7,10H2,1H3 |

InChI Key |

VNFNTNRETQRVCA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C1CC1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Cyclopropylhexan 1 Amine and Its Core Cyclopropylamine Scaffold

Direct Amination Approaches to Cyclopropyl (B3062369) Systems

Directly introducing an amine group onto a pre-existing cyclopropane (B1198618) ring represents an efficient and atom-economical strategy. Modern catalysis has enabled several powerful methods to achieve this transformation.

Phosphine-Catalyzed Formal Tertiary Csp3–H Amination of Cyclopropanes

A novel and powerful strategy for synthesizing 1-substituted cyclopropylamines involves the phosphine-catalyzed formal amination of a tertiary Csp³–H bond on the cyclopropane ring. nih.govnih.govorganic-chemistry.org This transition-metal-free approach offers excellent regioselectivity and proceeds under mild conditions. nih.govorganic-chemistry.org The reaction utilizes a phosphine (B1218219) catalyst to activate an electron-deficient alkyne, which then facilitates the functionalization of the cyclopropane's tertiary carbon.

The practicability of this method has been demonstrated through the late-stage modification of bioactive molecules and its scalability. nih.govnih.gov A wide range of aminating partners, including indoles, pyrroles, imidazoles, and various amides, have been successfully employed, showcasing the broad substrate scope of this protocol. nih.govorganic-chemistry.org Mechanistic studies, supported by both experimental and computational data, have been crucial in elucidating the reaction pathway. nih.govorganic-chemistry.org

Table 1: Scope of Aminating Partners in Phosphine-Catalyzed C-H Amination

| Aminating Partner | Product Type | Key Features |

|---|---|---|

| Indoles | N-Cyclopropylindoles | Transition-metal-free, high atom economy. nih.gov |

| Pyrroles | N-Cyclopropylpyrroles | Excellent regioselectivity. nih.govorganic-chemistry.org |

| Imidazoles | N-Cyclopropylimidazoles | Mild reaction conditions. nih.govorganic-chemistry.org |

Reductive Amination Strategies for Cyclopropyl-Containing Aldehydes and Ketones

Reductive amination is a cornerstone of amine synthesis and is highly applicable to the preparation of 1-cyclopropylalkylamines. This method involves the reaction of a cyclopropyl-containing ketone or aldehyde with an amine (or ammonia) to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. youtube.comyoutube.com For the synthesis of 1-cyclopropylhexan-1-amine, the logical precursor would be cyclopropyl pentyl ketone.

A scalable, industrial process for a related compound, (S)-1-cyclopropylethan-1-amine, has been developed using cyclopropyl methyl ketone and (S)-(-)-α-phenylethylamine. wikipedia.org The process involves the condensation to an imine, facilitated by a Lewis acid like Ti(OiPr)₄, followed by reduction with NaBH₄ and subsequent debenzylation to yield the primary amine with high optical purity. wikipedia.org This demonstrates the robustness and industrial applicability of reductive amination for producing chiral cyclopropylamines.

Table 2: Reductive Amination for Cyclopropylamine (B47189) Synthesis

| Carbonyl Precursor | Amine Source | Reducing Agent | Product |

|---|---|---|---|

| Cyclopropyl Pentyl Ketone | Ammonia (B1221849) | NaBH₃CN | 1-Cyclopropylhexan-1-amine |

| Cyclopropyl Methyl Ketone | Ammonia | H₂/Ni | 1-Cyclopropylethan-1-amine. youtube.com |

Palladium-Catalyzed C-N Bond Formation in Cyclopropylamine Synthesis

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the synthesis of aryl amines by forming carbon-nitrogen (C-N) bonds. libretexts.orgorganic-chemistry.org This reaction typically couples an amine with an aryl halide or triflate. acs.org While most commonly applied to C(sp²)-N bond formation, its principles can be relevant to cyclopropyl systems.

The direct Buchwald-Hartwig amination of a cyclopropyl halide to form a primary amine is challenging. However, the reverse reaction, the N-arylation of cyclopropylamine itself, has been successfully demonstrated. princeton.edu This confirms that the cyclopropylamine scaffold is compatible with the palladium catalysts and conditions used in these couplings. The reaction of cyclopropylamine with various aryl bromides and chlorides proceeds efficiently using specialized phosphine ligands. princeton.edu

The general catalytic cycle for Buchwald-Hartwig amination involves the oxidative addition of the halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base (commonly a strong, non-nucleophilic base like sodium tert-butoxide), and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. libretexts.orgrsc.org The development of increasingly sophisticated and sterically hindered phosphine ligands has been key to expanding the reaction's scope to include a wide variety of amines and halides. nih.gov

Intramolecular Amination Reactions, including Cyclopropylmethyl Cations

The unique electronic properties of the cyclopropane ring can be exploited to facilitate intramolecular amination reactions via cyclopropylmethyl cation intermediates. These cations can be generated from cyclopropylmethanols or other suitable precursors under acidic or Lewis acidic conditions. libretexts.orgnih.gov

An efficient synthesis of tetrahydro-1,3-oxazepines has been developed through the regioselective intramolecular amination of a cyclopropylmethyl cation. nih.gov In this process, the cation is generated from a bis-imidate precursor, and the internal nitrogen nucleophile attacks in a regioselective manner. libretexts.org The regioselectivity of the nucleophilic attack is influenced by the substitution pattern on the cyclopropane ring and any carbocation-stabilizing groups present. libretexts.org This strategy can be highly diastereoselective, providing access to complex heterocyclic structures. nih.gov While this specific example leads to a heterocyclic system, the underlying principle of generating a cyclopropylmethyl cation and trapping it with an internal nitrogen nucleophile is a valid strategy for forming C-N bonds on a cyclopropyl-containing framework. researchgate.net

Cyclopropanation and Subsequent Functional Group Transformations for Amine Introduction

An alternative and highly versatile approach to 1-cyclopropylhexan-1-amine involves first constructing the cyclopropane ring onto a suitable substrate, followed by chemical transformations to introduce the amine functionality.

Carbene/Carbenoid-Mediated Cyclopropanation Routes (e.g., Simmons-Smith, Corey-Chaykovsky)

Carbene and carbenoid-mediated cyclopropanation reactions are classic and reliable methods for converting alkenes into cyclopropanes.

The Simmons-Smith reaction utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), to deliver a methylene (B1212753) group to a double bond. masterorganicchemistry.com The reaction is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. researchgate.net A significant advantage is its tolerance for a wide range of functional groups, including proximal hydroxyl groups that can direct the stereochemical outcome of the cyclopropanation. researchgate.net A common modification, known as the Furukawa modification, uses diethylzinc (B1219324) (Et₂Zn) and diiodomethane, which can enhance reactivity. google.com

The Corey-Chaykovsky reaction employs sulfur ylides, such as dimethylsulfoxonium methylide, to react with α,β-unsaturated carbonyl compounds to form cyclopropanes. acs.orgyoutube.com This reaction proceeds via a 1,4-conjugate addition of the ylide, followed by an intramolecular nucleophilic displacement to close the three-membered ring. youtube.com This method is particularly useful for synthesizing cyclopropyl ketones from enones. acs.org

To synthesize a target like 1-cyclopropylhexan-1-amine using these methods, one could start with an alkene precursor, cyclopropanate it, and then convert a functional handle into the amine. A viable route involves the Curtius rearrangement of a cyclopropanecarboxylic acid. nih.gov For example, a cyclopropanated substrate could be oxidized to a carboxylic acid. The acid is then converted to an acyl azide (B81097), which rearranges upon heating to an isocyanate, and subsequent hydrolysis yields the primary amine. A scalable synthesis of (1-cyclopropyl)cyclopropylamine has been achieved using this exact sequence. nih.govresearchgate.net

Table 3: Comparison of Cyclopropanation Methods

| Reaction | Reagent | Substrate | Key Features |

|---|---|---|---|

| Simmons-Smith | Organozinc Carbenoid (e.g., ICH₂ZnI) | Alkene | Stereospecific, tolerant of many functional groups. masterorganicchemistry.comresearchgate.net |

Ring-Forming Reactions from Acyclic Precursors and Functionalized Intermediates

A prominent strategy for forming cyclopropane rings from acyclic systems is the Michael-Initiated Ring Closure (MIRC) reaction. rsc.orgumn.eduresearchgate.net This method involves the conjugate addition of a nucleophile to an electron-deficient alkene, creating an enolate that subsequently undergoes an intramolecular nucleophilic substitution to close the three-membered ring. This approach is highly versatile for generating cyclopropane rings with excellent stereoselectivity. rsc.orgumn.edu For the synthesis of cyclopropylamines, this could involve the reaction of a nucleophile with a suitably functionalized acyclic precursor containing a leaving group and an activated double bond.

Another powerful technique involves the organocatalytic activation of cyclopropylacetaldehydes. Condensation with a secondary amine catalyst forms a reactive donor-acceptor cyclopropane intermediate in situ. acs.org Computational studies have shown that this activation proceeds through a favorable orbital interaction between the π-orbital of the resulting enamine and the σ*c-c orbital of the cyclopropyl ring, effectively preparing it for subsequent stereoselective reactions. acs.org

Furthermore, direct cyclopropanation of enamines, formed from the reaction of an aldehyde or ketone with a secondary amine, represents a viable route. While less common, the reaction of enamines with carbenes or carbenoids can furnish aminocyclopropanes. The stereoselectivity of such reactions is a critical aspect, and peptide-catalyzed cyclopropanation of α,β-unsaturated aldehydes has demonstrated high diastereo- and enantioselectivity under aqueous conditions. acs.org

| Method | Description | Key Features |

| Michael-Initiated Ring Closure (MIRC) | Conjugate addition of a nucleophile to an activated alkene, followed by intramolecular cyclization. rsc.orgumn.eduresearchgate.net | Versatile, high stereoselectivity. rsc.org |

| Organocatalytic Enamine Activation | In situ formation of a reactive donor-acceptor cyclopropane from a cyclopropylacetaldehyde and an amine catalyst. acs.org | Activates the cyclopropane ring for stereoselective transformations. acs.org |

| Peptide-Catalyzed Cyclopropanation | Reaction of α,β-unsaturated aldehydes with ylides using a peptide catalyst. acs.org | Achieves high diastereo- and enantioselectivity. acs.org |

Rearrangement-Based Synthetic Strategies

Rearrangement reactions provide an elegant pathway to complex molecular architectures by reorganizing the carbon skeleton of a simpler precursor. The Curtius rearrangement is a classic and reliable method for accessing primary amines.

Curtius Rearrangement of Cyclopropyl Acyl Azides for Primary Amine Formation

The Curtius rearrangement is a versatile and widely used thermal or photochemical decomposition of an acyl azide into an isocyanate, which can then be hydrolyzed to yield a primary amine. nih.govresearchgate.net This reaction is particularly valuable as it provides access to primary amines without the common issue of over-alkylation, which can produce secondary or tertiary amines. nih.gov A key advantage of the Curtius rearrangement is that the migration of the alkyl group occurs with complete retention of its stereochemistry. nih.govrsc.org

This stereochemical integrity is highly advantageous in the synthesis of optically active cyclopropylamine derivatives. acs.orgnih.gov The general process starts with a cyclopropanecarboxylic acid. This acid is converted into its corresponding acyl azide, often via the acid chloride or by using reagents like diphenylphosphoryl azide (DPPA). rsc.org Upon heating, the cyclopropyl acyl azide undergoes rearrangement, losing nitrogen gas to form a cyclopropyl isocyanate. nih.govresearchgate.net Subsequent hydrolysis of the isocyanate furnishes the desired primary cyclopropylamine. nih.gov

Recent mechanistic studies, combining experimental and theoretical approaches, have provided strong evidence that the thermal Curtius rearrangement proceeds through a concerted mechanism, where the loss of nitrogen and the migration of the R-group happen simultaneously, rather than through a two-step process involving a nitrene intermediate. nih.govresearchgate.net This concerted nature helps to explain the high stereospecificity observed.

| Starting Material | Key Intermediate | Product | Key Features |

| Cyclopropanecarboxylic Acid | Cyclopropyl Acyl Azide | Primary Cyclopropylamine | Access to primary amines; Complete retention of stereochemistry. nih.govrsc.org |

| Cyclopropyl Acyl Azide | Cyclopropyl Isocyanate | Primary Cyclopropylamine | Avoids secondary/tertiary amine byproducts. nih.gov |

Metal-Mediated and Organometallic Approaches

The use of metals, either as mediators in stoichiometric amounts or as catalysts, has revolutionized the synthesis of complex organic molecules. These methods offer unique reactivity patterns for the formation of the cyclopropylamine scaffold.

Zinc-Mediated Synthesis via Electrophilic Zinc Homoenolate Intermediates

A powerful strategy for the synthesis of trans-cyclopropylamines involves the use of zinc homoenolates. These intermediates, which can be generated from precursors like cyclopropanols or α-chloroaldehydes, exhibit amphoteric character, meaning they can act as both nucleophiles and electrophiles. chemrxiv.org

In a notable application, metal homoenolates formed by the C–C bond cleavage of cyclopropanols can react as carbonyl-electrophiles. rsc.orgresearchgate.net In the presence of a nucleophilic amine, this electrophilic character is exploited to form a C-N bond. The subsequent ring-closure, driven by the nucleophilicity of the carbon-zinc bond, yields highly valuable trans-cyclopropylamines with good yields and high diastereoselectivities. rsc.orgchemrxiv.orgresearchgate.net This method has proven effective enough to be used in the synthesis of GSK2879552, a lysine (B10760008) demethylase 1 inhibitor that entered clinical trials. rsc.orgresearchgate.net

An alternative approach starts with readily available α-chloroaldehydes. Reaction with a zinc reagent generates an electrophilic zinc homoenolate, which is then trapped by an amine. The subsequent ring-closure produces the trans-2-substituted-cyclopropylamine product with high diastereoselectivity. researchgate.net Researchers have observed that the addition of a polar aprotic co-solvent can suppress potential cis/trans-isomerization, ensuring high stereochemical fidelity. researchgate.net

Kulinkovich-de Meijere and Kulinkovich-Szymoniak Reactions in Cyclopropylamine Synthesis

The Kulinkovich reaction and its subsequent modifications are powerful titanium-mediated transformations for the synthesis of cyclopropanes. These reactions typically involve the reaction of a Grignard reagent with a titanium(IV) alkoxide to generate a reactive titanacyclopropane intermediate.

The Kulinkovich-de Meijere reaction is a modification that allows for the synthesis of N,N-disubstituted cyclopropylamines from N,N-dialkylcarboxamides. The titanacyclopropane intermediate adds to the carbonyl group of the amide. Unlike in the reaction with esters, the resulting oxatitanacyclopentane intermediate does not readily undergo ring contraction due to the poor leaving group ability of the dialkylamino group. Instead, it undergoes ring-opening to an iminium-titanium oxide species, which then cyclizes to afford the cyclopropylamine. sioc.ac.cn

The Kulinkovich-Szymoniak reaction provides a direct route to primary cyclopropylamines from nitriles. nih.gov In this variant, the titanacyclopropane intermediate reacts with the nitrile. Subsequent treatment with a Lewis acid efficiently converts the resulting azatitanacycle into the corresponding primary cyclopropylamine. nih.gov Careful control of stoichiometry is crucial; using excess Grignard reagent can lead to the formation of tertiary carbinamine side products. nih.gov

| Reaction | Substrate | Product | Key Reagents |

| Kulinkovich-de Meijere | N,N-Dialkylcarboxamide | N,N-Dialkylcyclopropylamine | Grignard Reagent, Ti(OiPr)₄ |

| Kulinkovich-Szymoniak | Nitrile | Primary Cyclopropylamine | Grignard Reagent, Ti(OiPr)₄, Lewis Acid nih.gov |

Cobalt-Catalyzed Cross-Coupling for Cyclopropyl Ring Introduction

Cobalt, as an earth-abundant and less toxic first-row transition metal, has emerged as a powerful catalyst in a variety of organic transformations, including the formation of C-N bonds. Cobalt-catalyzed cross-coupling reactions represent a modern approach to introducing the cyclopropylamine motif.

While direct cobalt-catalyzed cyclopropanation to form amines is still an evolving area, related transformations highlight its potential. For instance, cobalt catalysis is effective in the reductive dimethylcyclopropanation of 1,3-dienes, showcasing its ability to mediate the formation of cyclopropane rings. nih.gov

More directly relevant is the cobalt-catalyzed amination of aryl and alkyl halides. researchgate.netrsc.org These methods establish C-N bonds under conditions that are often milder and more functional-group tolerant than traditional methods. A cobalt(I)-catalyzed amination of aryl halides has been developed that tolerates sensitive functional groups like boronate esters, which are often problematic in palladium-catalyzed systems. rsc.org Extending this reactivity to cyclopropyl halides or related precursors would provide a direct entry into the cyclopropylamine scaffold. Similarly, homogeneous cobalt catalysts have been developed for the reductive amination of aldehydes and ketones to produce primary amines, demonstrating the metal's utility in forming C-N bonds from readily available starting materials. researchgate.net The application of these catalytic systems to precursors like cyclopropyl ketones would be a direct route to compounds such as 1-cyclopropylhexan-1-amine.

Copper-Promoted Coupling Reactions for N-Alkynylation of Amine Derivatives

Copper-catalyzed reactions represent a powerful tool for forming carbon-nitrogen bonds, including the N-alkynylation of amine derivatives to produce propargylamines. These products are versatile synthetic intermediates. While not a direct route to 1-cyclopropylhexan-1-amine, this methodology allows for the functionalization of amine scaffolds.

One established method involves the copper-catalyzed coupling of tertiary aliphatic amines with terminal alkynes through C-H bond activation. acs.org This process typically utilizes a copper(I) salt, such as copper(I) bromide (CuBr), often with a radical initiator, to selectively perform alkynylation at the α-carbon of the amine. acs.org For instance, the reaction between N-propargylic cyclic amines and terminal alkynes can be catalyzed by various metal salts, including cadmium and zinc, to yield α-alkynylated cyclic amines with high stereoselectivity. nih.gov Research has demonstrated that a CdBr2 catalyst can promote this transformation, though ZnI2 in dioxane has proven more efficient for certain substrates, such as N-propargylic tetrahydroisoquinoline derivatives. nih.gov

These reactions are valuable for creating complex amine structures. The general applicability allows for the modification of various amine-containing molecules, including those with bioactive properties. researchgate.netbeilstein-journals.org

Table 1: Copper-Promoted α-Alkynylation of N-Propargylic Cyclic Amines This table illustrates the scope of the reaction with various alkynes and cyclic amine substrates.

| Entry | Cyclic Amine | Alkyne | Catalyst (mol%) | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | N-propargylpiperidine | Phenylacetylene | CdBr2 (10) | Toluene | 56 |

| 2 | N-propargylpyrrolidine | Phenylacetylene | CdBr2 (10) | Toluene | 51 |

| 3 | N-propargylmorpholine | Phenylacetylene | CdBr2 (10) | Toluene | 45 |

| 4 | N-propargyltetrahydroisoquinoline | Phenylacetylene | ZnI2 (10) | Dioxane | 78 |

| 5 | N-propargyltetrahydroisoquinoline | 1-Hexyne | ZnI2 (10) | Dioxane | 75 |

| 6 | N-propargyltetrahydroisoquinoline | Trimethylsilylacetylene | ZnI2 (10) | Dioxane | 72 |

Data sourced from studies on metal-catalyzed α-alkynylation of cyclic amines. nih.gov

Stereoselective and Asymmetric Synthesis of Chiral 1-Cyclopropylhexan-1-amine Analogs

Achieving stereochemical control is paramount in the synthesis of pharmacologically active molecules. For chiral amines like 1-cyclopropylhexan-1-amine, where the nitrogen atom is attached to a stereocenter, several advanced strategies have been developed to produce specific enantiomers or diastereomers with high purity.

Chiral Auxiliary-Mediated Approaches (e.g., tert-Butanesulfinamide)

The use of chiral auxiliaries is a robust and widely adopted strategy for asymmetric amine synthesis. nih.govspringernature.com Among these, tert-butanesulfinamide (tBS), often called Ellman's auxiliary, has become a "gold standard" due to its reliability, commercial availability in both enantiomeric forms, and the high diastereoselectivities it typically induces. wikipedia.orgsigmaaldrich.comrsc.org

The synthesis proceeds via a well-defined, three-step sequence: nih.govspringernature.com

Condensation: The chiral auxiliary, (R)- or (S)-tert-butanesulfinamide, is condensed with a prochiral ketone (e.g., 1-cyclopropylhexan-1-one) or an aldehyde to form a chiral N-tert-butanesulfinyl imine. sigmaaldrich.comacs.org

Diastereoselective Addition: The sulfinyl group directs the nucleophilic addition of an organometallic reagent or a reducing agent to one face of the C=N double bond, establishing the desired stereocenter with high diastereoselectivity. acs.orgnih.gov

Deprotection: The auxiliary is removed under mild acidic conditions, yielding the free chiral primary amine hydrochloride salt, with the auxiliary often being recyclable. nih.govresearchgate.net

This methodology has been successfully applied to a vast range of substrates to prepare α-branched and α,α-dibranched amines, demonstrating its power and versatility in constructing complex chiral centers. sigmaaldrich.comnih.gov

Table 2: Diastereoselective Addition to N-tert-Butanesulfinyl Imines This table showcases the high diastereoselectivity achieved using the tert-butanesulfinamide auxiliary with various ketones and nucleophiles.

| Ketone Precursor | Nucleophile / Reducing Agent | Diastereomeric Ratio (d.r.) |

|---|---|---|

| Acetophenone | L-Selectride® | 98:2 |

| Propiophenone | L-Selectride® | 98:2 |

| 3-Methyl-2-butanone | L-Selectride® | >99:1 |

| Acetophenone | MeMgBr | 94:6 |

| Phenylacetaldehyde | EtMgBr | 91:9 |

Data compiled from research on asymmetric amine synthesis using tert-butanesulfinamide. acs.org

Biocatalytic Transformations, including Enzymatic Reductive Amination and Imine Reductases

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for synthesizing chiral amines. frontiersin.orgnih.gov Enzymes such as imine reductases (IREDs), reductive aminases (RedAms), and amine dehydrogenases (AmDHs) can catalyze the asymmetric reductive amination of ketones, directly converting them into optically pure amines. nih.govresearchgate.net

This approach is particularly attractive as it can generate chiral primary, secondary, and tertiary amines with high enantiomeric excess (ee). nih.govnih.gov The process involves the reaction of a ketone substrate (like 1-cyclopropylhexan-1-one) with an amine donor, often ammonia or a simple alkylamine, in the presence of a nicotinamide (B372718) cofactor (NADH or NADPH). acs.orgnih.gov The enzyme's active site provides a chiral environment that dictates the stereochemical outcome of the reduction of the imine intermediate, which is formed in situ. nih.gov

Extensive screening of IRED panels against various ketones and amines has revealed enzymes capable of high conversion and selectivity. nih.govsci-hub.se For example, studies have successfully used IREDs for the reductive amination of various ketones with cyclopropylamine, demonstrating the scaffold's compatibility with these biocatalytic systems. nih.govsci-hub.se Protein engineering and structure-guided mutagenesis can further tune the enzyme's selectivity and substrate scope to produce a specific, desired diastereomer of a complex chiral amine. nih.gov

Table 3: Biocatalytic Reductive Amination with Imine Reductases (IREDs) This table presents representative data on the conversion and selectivity of IRED-catalyzed reactions.

| Ketone Substrate | Amine Nucleophile | Enzyme | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Cyclohexanone | Cyclopropylamine | p-IR14 | >90 | N/A |

| 2-Methylcyclohexanone | Ammonia | IRED Panel | >90 (select enzymes) | >99 |

| 4-Methoxyphenylacetone | Cyclopropylamine | IRED Panel | >90 (select enzymes) | >99 |

| Racemic Ketone 2 | Allylamine 1 | IR-09 W204R (Engineered) | 45 | 95 |

Data sourced from studies on the characterization and engineering of imine reductases. nih.govnih.govsci-hub.se

Diastereoselective Control in Cyclopropylamine Ring-Closure Reactions

An alternative strategy for controlling the stereochemistry of cyclopropylamines involves establishing the desired stereocenters during the formation of the three-membered ring itself. nih.gov These methods often provide access to trans- or cis-substituted cyclopropylamines with high diastereoselectivity. chemrxiv.orgorganic-chemistry.org

One such method reports the synthesis of trans-2-substituted-cyclopropylamines from readily available α-chloroaldehydes. chemrxiv.org The proposed mechanism involves the trapping of an electrophilic zinc homoenolate with an amine, followed by intramolecular ring-closure to generate the cyclopropylamine product with high trans-selectivity. chemrxiv.org

Another powerful approach is the copper-catalyzed aminoboration of methylenecyclopropanes. acs.org This reaction, using bis(pinacolato)diboron (B136004) and an aminating agent, proceeds under mild conditions to afford (borylmethyl)cyclopropylamines with excellent regio- and diastereoselectivity. acs.orgresearchgate.net The resulting borylated products are versatile building blocks that can be further functionalized, for example, through Suzuki-Miyaura cross-coupling, to yield a variety of trans-2-arylcyclopropylamine derivatives. acs.org

Table 4: Diastereoselective Synthesis of Substituted Cyclopropylamines This table highlights methods that achieve diastereocontrol during cyclopropane ring formation.

| Method | Starting Materials | Product Type | Diastereoselectivity |

|---|---|---|---|

| Rh-catalyzed Cyclopropanation | Aryldiazoacetate + N-vinylphthalimide | trans-1-Aryl-2-amino-cyclopropane carboxylate | >98:2 d.r. |

| Zinc-mediated Cyclization | α-Chloroaldehyde + Amine | trans-2-Substituted-cyclopropylamine | High d.r. |

| Cu-catalyzed Aminoboration | Methylenecyclopropane + B2pin2 + Amine source | trans-(Borylmethyl)cyclopropylamine | High d.r. |

Data compiled from research on diastereoselective cyclopropanation and ring-closure reactions. chemrxiv.orgorganic-chemistry.orgacs.org

Mechanistic Investigations of Reactions Involving 1 Cyclopropylhexan 1 Amine and Cyclopropylamine Derivatives

Elucidation of Reaction Pathways for Amine Formation on Cyclopropane (B1198618) Rings

The synthesis of the cyclopropylamine (B47189) moiety is a critical step in accessing compounds like 1-cyclopropylhexan-1-amine. A variety of reaction pathways have been developed, each with distinct mechanisms, to introduce an amine functionality onto a cyclopropane ring or to construct the aminated ring itself.

Classical and modern synthetic methods provide diverse routes to these valuable compounds. researchgate.net Widely used approaches include the Curtius rearrangement of cyclopropyl (B3062369) acyl azides and adaptations of cyclopropanation reactions such as the Simmons-Smith reaction and metal-catalyzed reactions of diazo compounds with olefins. researchgate.netgoogle.com Michael-Initiated Ring Closure (MIRC) reactions represent another powerful strategy for forming cyclopropane rings with appended functional groups. researchgate.netguidechem.com

More recent and specialized methods have been developed that are particularly effective for synthesizing cyclopropylamines. The Kulinkovich-Szymoniak reaction, for instance, allows for the synthesis of primary cyclopropylamines through a titanium(II)-mediated coupling of nitriles with Grignard reagents. researchgate.netchemeo.com This one-step process is often simpler than multi-step alternatives and relies on the presence of a strong Lewis acid to facilitate the necessary ring contraction. chemeo.com Other innovative pathways include the electrochemical Hofmann rearrangement of cyclopropyl amides, which converts the amide into the corresponding amine. longdom.org Additionally, the copper-catalyzed aminoboration of methylenecyclopropanes offers a highly regio- and diastereoselective route to (borylmethyl)cyclopropylamines, which are versatile synthetic intermediates. nih.gov

A summary of selected synthetic pathways is presented below.

| Reaction Type | Precursors | Key Reagents/Conditions | Mechanism Highlights | Reference(s) |

| Kulinkovich-Szymoniak Reaction | Alkanenitriles, Grignard Reagents | Ti(OPr)₄, BF₃·OEt₂ | Cooperative Ti(II)- and Lewis acid-mediated coupling and ring contraction. | chemeo.com |

| Electro-induced Hofmann Rearrangement | Cyclopropyl amides | Galvanostatic conditions, undivided cell | Electrochemical generation of amine from the corresponding amide. | longdom.org |

| Zinc Homoenolate Trapping | α-Chloroaldehydes, Amines | CH₂(ZnI)₂ | Trapping of an electrophilic zinc homoenolate by an amine, followed by ring closure. | google.com |

| Curtius Rearrangement | Cyclopropanecarboxylic acid | Diphenylphosphoryl azide (B81097) (DPPA), t-BuOH | Formation of an acyl azide, which rearranges to an isocyanate, subsequently trapped by an alcohol. | nih.gov |

| Reductive Amination | Cyclopropanecarboxaldehyde | Ammonia (B1221849) or primary amines, reducing agents (e.g., NaBH₄) | Formation of an imine followed by reduction. | nih.gov |

| Copper-Catalyzed Aminoboration | Methylenecyclopropanes | Bis(pinacolato)diboron (B136004), O-benzoyl-N,N-dialkylhydroxylamines, Cu catalyst | Catalytic aminoboration providing (borylmethyl)cyclopropylamines. | nih.gov |

Nucleophilic Reactivity and Basicity of the Amine Functionality

The amine group in 1-cyclopropylhexan-1-amine and related compounds is a key determinant of their chemical behavior, acting as both a base and a nucleophile. nih.gov The cyclopropyl group itself exerts a significant electronic influence on the adjacent nitrogen atom. Due to the high p-character of the C-C bonds within the ring, the exocyclic C-N bond has a higher s-character. This electronic structure, often described as "pi-character" or the Walsh orbital model, allows the cyclopropyl group to act as an electron-donating group, which can enhance the basicity of the amine compared to other secondary alkylamines. rsc.org

The basicity of an amine is quantified by its pKa value (for the conjugate acid). A higher pKa indicates a stronger base. The nucleophilicity generally tracks with basicity, although it is also influenced by steric factors and solvent effects. nih.gov Amines readily participate as nucleophiles in a wide range of reactions, including substitutions and additions. nih.govnih.gov For instance, they can react with alkyl halides in SN2 reactions or add to carbonyl compounds to form imines or enamines. nih.gov

The table below compares the basicity of cyclopropylamine with other common amines, illustrating the electronic effect of the cyclopropyl substituent.

| Amine | Structure | pKa of Conjugate Acid | Reference(s) |

| Ammonia | NH₃ | 9.25 | |

| Cyclopropylamine | C₃H₅NH₂ | 9.10 | chemeo.com |

| Isopropylamine (B41738) | (CH₃)₂CHNH₂ | 10.63 | |

| Cyclohexylamine | C₆H₁₁NH₂ | 10.66 | |

| Aniline | C₆H₅NH₂ | 4.63 |

Note: pKa values can vary slightly depending on the measurement conditions.

The data suggest that while the cyclopropyl group is electron-donating relative to hydrogen, its effect on basicity is nuanced. The pKa of cyclopropylamine is slightly lower than that of other alkylamines like isopropylamine and cyclohexylamine, which may be attributed to the unique hybridization of the nitrogen lone pair.

Impact of Ring Strain on Cyclopropyl Ring Reactivity and Stability

The cyclopropane ring is characterized by significant ring strain, estimated at approximately 115 kJ/mol, which arises from the compression of its internal C-C-C bond angles to 60° from the ideal tetrahedral angle of 109.5°. nih.gov This inherent strain energy makes the cyclopropane ring kinetically stable but thermodynamically "spring-loaded," rendering it susceptible to ring-opening reactions that relieve this strain.

The reactivity is dramatically enhanced when the ring is substituted with both an electron-donating group (D) and an electron-withdrawing group (A), creating what are known as donor-acceptor (D-A) cyclopropanes. In these systems, the C-C bond vicinal to both substituents becomes highly polarized and weakened, facilitating cleavage under various conditions, including reactions with electrophiles and nucleophiles.

For a compound like 1-cyclopropylhexan-1-amine, the amine group acts as a donor. In the presence of an appropriate acceptor group on the ring or through protonation under superacidic conditions, the ring can be activated towards cleavage. Mechanistic studies on related compounds have shown that the site of ring cleavage (i.e., the distal C2-C3 bond vs. the vicinal C1-C2 bond) is highly dependent on the nature and position of the substituents. For example, in superacid-promoted reactions of trans-2-phenylcyclopropylamine derivatives, cleavage of the distal C2-C3 bond is observed. This high reactivity makes cyclopropylamine derivatives versatile intermediates in organic synthesis, as the strained ring can be strategically opened to generate more complex acyclic structures.

Fragmentation and Rearrangement Mechanisms in Cyclopropyl Systems (e.g., Grob Fragmentation)

The strained carbocyclic framework of cyclopropylamine derivatives makes them prone to various fragmentation and rearrangement reactions, which are often driven by the release of ring strain. A notable example is the Grob fragmentation, an elimination reaction that cleaves a neutral aliphatic chain into three fragments.

The Grob fragmentation requires a specific arrangement of an electrofuge (a leaving group that does not take the bonding electrons), a nucleofuge (a leaving group that does take the bonding electrons), and the intervening atoms that will form an unsaturated fragment. The reaction can proceed through a concerted or a stepwise mechanism. For the reaction to occur efficiently via a concerted pathway, a strict stereoelectronic requirement must be met: the bond of the electrofuge and the fragmenting C-C bond must be anti-periplanar to the bond of the nucleofuge. This alignment allows for continuous orbital overlap during the fragmentation process.

In the context of cyclopropyl systems, nitrogen can act as the fragmentation-promoting atom (electrofuge source). Upon formation of an iminium ion, for example, the molecule can be primed for fragmentation. The reaction is a powerful tool for constructing medium-sized rings from bicyclic precursors.

Beyond Grob-type fragmentations, cyclopropyl-substituted intermediates can undergo other rearrangements. For instance, computational and experimental studies on cyclopropyl nitrenium ions (formed from the oxidation of cyclopropylamines) show they can decay through pathways involving ethylene (B1197577) elimination or ring expansion to form a four-membered azetium ion. rsc.org

Stereochemical Outcomes and Diastereocontrol Mechanisms in Cyclopropylamine Synthesis

The synthesis of substituted cyclopropylamines, such as derivatives of 1-cyclopropylhexan-1-amine, often generates stereocenters. Controlling the stereochemical outcome is a significant challenge and a key focus of modern synthetic methods. High levels of diastereoselectivity and enantioselectivity are frequently achieved by employing chiral auxiliaries, chiral catalysts, or substrate-controlled reactions.

Several strategies have proven effective for achieving high stereocontrol:

Catalytic Asymmetric Synthesis: Chiral catalysts are widely used to induce stereoselectivity. For example, a copper-catalyzed aminoboration of methylenecyclopropanes using a chiral ligand provides access to (borylmethyl)cyclopropylamines with high diastereoselectivity. nih.gov Similarly, Ru(II)-Pheox complexes have been used for the asymmetric cyclopropanation of alkenes with diazo compounds, yielding optically active cyclopropylphosphonates with excellent diastereoselectivity (up to 99:1 dr) and enantioselectivity (up to 99% ee). rsc.org

Substrate and Reagent Control: The inherent chirality of a starting material or reagent can direct the stereochemical outcome. The synthesis of chiral cyclopropylamines from N-sulfinyl α-chloro ketimines, for example, uses a chiral sulfinyl group as an auxiliary. The reaction with Grignard reagents proceeds with good diastereoselectivity, which is dependent on the nature of the Grignard reagent used.

Solvent and Additive Effects: Reaction conditions can play a crucial role in controlling stereochemistry. In the synthesis of trans-2-substituted-cyclopropylamines from α-chloroaldehydes, high diastereoselectivity is achieved by adding a polar aprotic co-solvent like DMF. google.com This solvent is believed to suppress the reversibility of the ring-closure step, which would otherwise lead to an equilibrium mixture of cis and trans isomers. google.com

The following table summarizes selected stereoselective methods for the synthesis of cyclopropane derivatives.

| Method | Substrates | Key Reagents/Catalyst | Stereochemical Outcome | Reference(s) |

| Copper-Catalyzed Aminoboration | 1-Methylenecyclopropanes | Cu-catalyst, bis(pinacolato)diboron | High regio- and diastereoselectivity | nih.gov |

| Zinc Homoenolate Trapping | α-Chloroaldehydes, Amines | CH₂(ZnI)₂, DMF (co-solvent) | High diastereoselectivity for trans product (>20:1 d.r.) | google.com |

| Asymmetric Synthesis from N-Sulfinyl Ketimines | N-Sulfinyl α-chloro ketimines, Grignard reagents | (SS)-N-tert-Butanesulfinyl-α-chloro ketimine | Good diastereoselectivity | |

| Ru-Catalyzed Asymmetric Cyclopropanation | Alkenes, Diethyl diazomethylphosphonate | Chiral Ru(II)-Pheox complex | Up to 99:1 dr, up to 99% ee | rsc.org |

| Michael Initiated Ring Closure (MIRC) | Cyclohexenone, Bromonitromethane | Chiral 5-(pyrrolidin-2-yl)-1H-tetrazole | 77% ee | guidechem.com |

Theoretical and Computational Chemistry Studies on 1 Cyclopropylhexan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are essential for elucidating the distribution of electrons within a molecule, which governs its structure, stability, and reactivity. For a molecule like 1-Cyclopropylhexan-1-amine, these calculations can detail the unique influence of the strained cyclopropyl (B3062369) ring and the flexible hexyl chain on the amine functional group.

Density Functional Theory (DFT) has become a primary method for investigating the mechanisms of organic reactions due to its balance of computational cost and accuracy. coe.edu Studies on related cyclopropylamine (B47189) and n-propylamine systems have demonstrated the utility of DFT in mapping out complex reaction pathways, such as gas-phase pyrolysis and dehydrogenation. conicet.gov.arnih.gov For 1-Cyclopropylhexan-1-amine, DFT calculations can predict key electronic properties that influence its reactivity. The strained three-membered ring significantly affects the electronic environment of the adjacent amino group.

Computational studies on simple cyclopropylamine show that its pyrolysis involves a stepwise ring-opening process, leading to intermediates like 1-aminopropene and 1-propanimine. conicet.gov.ar DFT calculations, particularly at levels like B3LYP/6–311++G(3df,3pd), have been used to determine the activation barriers for these pathways, identifying biradical and carbenic mechanisms. conicet.gov.ar Similarly, DFT has been employed to understand the decomposition of other small amines, like n-propylamine, revealing that reaction mechanisms often occur in a concerted step. nih.govresearchgate.net These approaches could be directly applied to model the thermal or catalytic decomposition of 1-Cyclopropylhexan-1-amine, predicting how the hexyl substituent might influence reaction barriers and product distributions.

DFT is also used to clarify mechanisms in synthetic reactions like cyclopropanation. acs.orgacs.orgnih.govnih.gov Such studies provide detailed energy profiles for various catalytic pathways, explaining observed stereoselectivity based on steric and electronic interactions in the transition states. acs.orgnih.gov

Below is a table of hypothetical, yet representative, electronic properties for 1-Cyclopropylhexan-1-amine that could be calculated using DFT methods.

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons; related to its nucleophilicity and reactivity towards electrophiles. |

| LUMO Energy | +1.8 eV | Represents the molecule's ability to accept electrons; a higher energy suggests lower electrophilicity. |

| HOMO-LUMO Gap | 8.3 eV | A large gap suggests high kinetic stability and low chemical reactivity. nih.gov |

| Mulliken Charge on N | -0.85 e | The negative charge on the nitrogen atom confirms its basicity and potential as a hydrogen bond acceptor. |

| Dipole Moment | 1.5 D | A non-zero dipole moment indicates polarity, influencing solubility and intermolecular interactions. |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar aliphatic amines.

Ab initio quantum chemical methods, which are based on first principles without empirical parameters, offer a higher level of accuracy for characterizing electronic structures. youtube.com Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), are used to obtain benchmark results for smaller molecules or molecular fragments. conicet.gov.arnih.gov For instance, high-level ab initio calculations have been performed to study the pyrolysis kinetics of cyclopropylamine, providing data that agrees well with experimental findings. conicet.gov.ar

These methods are computationally intensive, making them best suited for smaller, foundational molecules. In the context of 1-Cyclopropylhexan-1-amine, high-level ab initio calculations would typically be performed on the core cyclopropylamine fragment to precisely determine its geometry, vibrational frequencies, and electronic state energies. nih.gov This information can validate the accuracy of more cost-effective DFT functionals and provide parameters for developing force fields used in molecular dynamics simulations. nih.gov Studies on other small organic molecules have shown that ab initio calculations can accurately predict properties like dipole moments and polarizabilities for both ground and excited electronic states. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations compute the motion of atoms over time, providing a dynamic picture of a molecule's behavior. nih.gov For a flexible molecule like 1-Cyclopropylhexan-1-amine, MD is invaluable for exploring its vast conformational space, understanding how the hexyl chain moves and folds, and studying its interactions with other molecules or in a solvent. ulisboa.pt

A critical component of classical MD simulations is the force field, a set of equations and parameters that define the potential energy of the system. uiuc.edu While standard force fields like AMBER and GROMOS exist for common biomolecules, parameters for novel or drug-like molecules such as 1-Cyclopropylhexan-1-amine are often not available and must be developed. uq.edu.aunih.gov

The development process involves:

Parameter Assignment by Analogy: Initial parameters for bond lengths, angles, and dihedrals can be taken from similar, already-parameterized chemical groups (e.g., the hexyl chain from alkanes, the amine group from other primary amines). uiuc.edu

Quantum Mechanical Calculations: High-level QM calculations (DFT or ab initio) are used to determine the optimized geometry and partial atomic charges of the molecule. These charges are crucial for accurately modeling electrostatic interactions.

Parameter Optimization: The parameters, especially for dihedral angles that control conformational changes, are refined by fitting them to reproduce QM energy profiles or experimental data (if available). uni-paderborn.de

Specialized force fields have been developed for cyclic alkanes like cyclopropane (B1198618), which can be adapted for the cyclopropyl moiety in 1-Cyclopropylhexan-1-amine. uni-paderborn.de The combination of these specialized parameters with those for aliphatic amines allows for the construction of a complete and reliable force field for simulating the target molecule. ulisboa.ptnih.gov

Mechanistic Insights from Computational Modeling and Simulation

Computational modeling is a powerful tool for elucidating reaction mechanisms that are difficult to probe experimentally. researchgate.net By calculating the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the lowest energy pathways.

For cyclopropylamine systems, computational studies have provided deep mechanistic insights. A study on the gas-phase pyrolysis of cyclopropylamine using DFT and ab initio calculations identified three competing initial pathways: a direct ring-opening, a biradical mechanism, and a carbene mechanism. conicet.gov.ar The study found that the carbenic pathway is dominant at lower temperatures (below 500 K), while the biradical mechanism prevails at higher temperatures. conicet.gov.ar Subsequent steps, such as the addition of intermediates to other cyclopropylamine molecules, were also modeled. conicet.gov.ar

Applying this to 1-Cyclopropylhexan-1-amine, computational models would predict that the initial, rate-determining step is the unimolecular fission of the cyclopropane ring. The bulky, electron-donating hexyl group attached to the alpha-carbon would likely influence the stability of the transition states and intermediates, potentially altering the relative importance of the competing mechanisms compared to the unsubstituted cyclopropylamine. Combined ReaxFF (a reactive force field) and QM simulations have been used to successfully identify reaction pathways for other C6-amines, demonstrating the power of a multi-pronged computational approach to predict reactivity. acs.org

Structure-Activity Relationship (SAR) Modeling at the Molecular Interaction Level (excluding pharmacological efficacy)

Structure-Activity Relationship (SAR) models correlate a molecule's structural features or physicochemical properties with its activity. nih.gov While often used in drug discovery to predict pharmacological efficacy, SAR can also be applied at a more fundamental level to understand how structural modifications influence molecular interactions. researchgate.netnih.gov This is achieved by calculating molecular descriptors and correlating them with interaction potential.

For 1-Cyclopropylhexan-1-amine, SAR modeling can predict how changes to its structure affect non-covalent interactions like hydrogen bonding, van der Waals forces, and electrostatic complementarity, which are crucial for how a molecule interacts with its environment. Key molecular descriptors can be calculated using computational methods. nih.govchemrxiv.org

The following table illustrates how hypothetical structural modifications to 1-Cyclopropylhexan-1-amine could alter key molecular descriptors relevant to its interaction profile.

| Structural Modification | Key Descriptor Affected | Predicted Change | Implication for Molecular Interactions |

| Branching the hexyl chain (e.g., to 1-cyclopropyl-3-methylpentan-1-amine) | Molecular Shape / Steric Hindrance | Increased | May improve or hinder fitting into a constrained binding pocket. |

| Shortening the hexyl chain (e.g., to 1-cyclopropylpropan-1-amine) | Solvent Accessible Surface Area (SASA) | Decreased | Reduces the area for non-polar van der Waals interactions. |

| Replacing the cyclopropyl group with an isopropyl group | Molecular Volume / Rigidity | Decreased Rigidity | The molecule becomes more flexible, which could allow it to adapt to different interaction partners. |

| Introducing a hydroxyl group on the hexyl chain | Polar Surface Area (PSA) / H-bond donors | Increased | Enhances potential for hydrogen bonding, increasing hydrophilicity. |

These predictions, derived from computational models like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), help rationalize how molecular structure dictates interaction patterns without referring to any specific biological outcome. researchgate.net

Role of 1 Cyclopropylhexan 1 Amine As a Versatile Synthetic Intermediate and Building Block

Integration into Complex Organic Scaffolds and Natural Product Synthesis

The cyclopropylamine (B47189) moiety is a valuable structural motif found in numerous natural products and complex bioactive molecules. researchgate.net The presence of the three-membered ring in 1-Cyclopropylhexan-1-amine imparts significant conformational rigidity to the molecule, a desirable trait in the design of compounds intended to interact with specific biological targets. This rigidity, contrasted with the flexibility of the hexyl group, allows for the precise spatial orientation of functional groups, which is crucial for achieving high-affinity binding to proteins and other macromolecules.

While direct incorporation of 1-Cyclopropylhexan-1-amine into a completed natural product synthesis is not yet widely documented, the utility of closely related cyclopropyl (B3062369) building blocks is well-established. For instance, cyclopropyl derivatives are key components in the synthesis of complex antiviral agents, such as HCV NS5A inhibitors. researchgate.net In these syntheses, the cyclopropyl group serves as a stable, non-classical isostere for other functionalities, or as a handle to introduce specific stereochemical and electronic properties. The 1-hexyl-1-amine portion of the title compound provides a lipophilic side chain that can be crucial for traversing cell membranes or for occupying hydrophobic pockets within enzyme active sites, a common feature in many complex natural products.

The synthetic utility is further highlighted by the ability of donor-acceptor cyclopropanes to undergo various cycloaddition reactions, opening pathways to a diverse range of functionalized cyclopropane (B1198618) derivatives that are precursors to more complex structures. researchgate.net

Precursor for Advanced Heterocyclic Compounds and Functional Materials

The primary amine functionality of 1-Cyclopropylhexan-1-amine serves as a reactive handle for the construction of a wide array of advanced heterocyclic compounds. These heterocycles are foundational to medicinal chemistry and materials science. A prominent example of this utility is the use of analogous 1-cyclopropylalkylamines, such as 1-cyclopropylethanamine, as key building blocks in the preparation of substituted pyrazinones. google.com These pyrazinone rings are, in turn, precursors to pharmaceutically active compounds, including ROR gamma modulators. google.com

The synthesis of such heterocycles typically involves the condensation of the primary amine of the cyclopropylalkylamine with a dicarbonyl compound or its equivalent, followed by cyclization and aromatization steps. The general applicability of this method suggests that 1-Cyclopropylhexan-1-amine would be a suitable precursor for a variety of nitrogen-containing heterocycles. The cyclopropyl and hexyl substituents would confer specific solubility and stereoelectronic properties to the resulting heterocyclic systems.

The table below illustrates potential heterocyclic systems that can be synthesized from 1-cyclopropylalkylamine precursors.

| Heterocyclic System | Synthetic Precursors/Method | Potential Application |

| Pyrazinones | Condensation with α-ketoesters followed by cyclization | Medicinal Chemistry (e.g., RORγ modulators) google.com |

| Imidazoles | Reaction with α-haloketones and ammonia (B1221849) (or formamide) | Pharmaceuticals, Ionic Liquids |

| Pyrroles | Paal-Knorr synthesis with 1,4-dicarbonyl compounds | Functional Polymers, Pharmaceuticals |

| Triazoles | Cycloaddition reactions involving azide-functionalized derivatives | "Click" Chemistry, Bio-conjugation, Medicinal Chemistry nih.gov |

The development of functional materials from cyclopropane derivatives is an expanding area of research. The unique electronic properties of the cyclopropyl group, coupled with the processability that can be imparted by the hexyl chain, make 1-Cyclopropylhexan-1-amine an interesting candidate for the synthesis of novel organic semiconductors, polymers, and other advanced materials.

Use in the Formal Synthesis of Enzyme Inhibitors and Bioactive Analogs (focus on synthetic routes and molecular design principles)

A significant application of 1-cyclopropylalkylamines lies in the design and synthesis of enzyme inhibitors and other bioactive molecules. The cyclopropylamine scaffold is a known pharmacophore that can mimic the transition state of certain enzymatic reactions or interact with specific receptor sites.

Molecular Design Principles: The design of inhibitors often leverages the unique properties of the cyclopropyl group:

Conformational Constraint: The rigid cyclopropane ring reduces the number of accessible conformations of a molecule, which can lead to a more favorable entropy of binding to a biological target.

Stereoelectronic Mimicry: The bent bonds and p-character of the cyclopropane ring can allow it to act as a bioisostere for a double bond or other functional groups, while maintaining metabolic stability.

Lipophilic Vector: The hexyl group provides a substantial lipophilic tail, which can be tailored to fit into hydrophobic pockets of an enzyme's active site, thereby increasing binding affinity and selectivity.

A notable example is the development of 1-substituted cyclopropylamine derivatives as irreversible inhibitors of the histone demethylase KDM1A, an attractive target in cancer therapy. While these specific examples expand upon the tranylcypromine (B92988) scaffold, the underlying principle of using the cyclopropylamine core to achieve potent and selective inhibition is directly relevant.

The table below summarizes examples of bioactive analogs derived from cyclopropylamine building blocks.

| Bioactive Compound Class | Target/Application | Key Structural Motif |

| ROR Gamma Modulators | Autoimmune Diseases | Substituted Pyrazinone derived from 1-cyclopropylethylamine google.com |

| N-methyl-D-aspartate (NMDA) Receptor Ligands | Neurological Disorders | 1-Aminocyclopropanecarboxylic Acid Derivatives researchgate.net |

| Antidepressants/Antibacterials | CNS Disorders/Infectious Diseases | Functionalized 1-Aminocyclopropanecarboxylic Acids researchgate.net |

| HCV NS5A Inhibitors | Antiviral Therapy | Complex scaffolds containing cyclopropyl-proline mimics researchgate.net |

The formal synthesis of such compounds often begins with a scalable route to the optically active 1-cyclopropylalkylamine. One such method involves the condensation of a cyclopropyl ketone with a chiral amine, followed by reduction and deprotection to yield the desired enantiomerically pure primary amine. google.com This product can then be incorporated into the target bioactive molecule through standard peptide coupling or other bond-forming reactions.

Derivatization for Further Chemical Transformations and Introduction of New Functionalities

The synthetic versatility of 1-Cyclopropylhexan-1-amine is greatly enhanced by the reactivity of its primary amine group. This functionality provides a gateway for a multitude of chemical transformations, allowing for the introduction of diverse new functionalities and the construction of more complex molecular architectures.

Standard derivatization reactions of the primary amine include:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

Formation of Imines: Condensation with aldehydes or ketones, which can then undergo further reactions.

These transformations are fundamental in medicinal chemistry for tuning the physicochemical properties of a lead compound, such as its solubility, metabolic stability, and cell permeability. For example, converting the amine to an amide or sulfonamide can introduce hydrogen bond donors and acceptors, potentially improving target engagement.

Recent research has also explored more advanced transformations. For example, cyclopropylimines, readily formed from cyclopropylamines, can participate in photochemical [3+2] cycloadditions to generate highly functionalized cyclopentylamine (B150401) products. chemrxiv.org This methodology demonstrates how the core structure of 1-Cyclopropylhexan-1-amine can be leveraged to access complex polycyclic systems in a modular and efficient manner.

The following table outlines common derivatization reactions and the functionalities they introduce.

| Reaction Type | Reagent Example | Functional Group Introduced | Purpose/Application |

| Acylation | Acetyl Chloride | Acetamide | Modify polarity, introduce hydrogen bonding capability |

| Sulfonylation | Tosyl Chloride | Tosylamide | Increase acidity, introduce rigid aromatic group |

| N-Alkylation | Benzyl Bromide | Secondary Benzylamine | Increase steric bulk, modify basicity |

| Reductive Amination | Cyclohexanone, NaBH(OAc)₃ | N-Cyclohexylamine | Introduce lipophilic, cyclic substituent |

| Boc Protection | Di-tert-butyl dicarbonate | Boc-carbamate | Protect amine for subsequent reactions |

Through these and other chemical transformations, 1-Cyclopropylhexan-1-amine stands as a valuable and adaptable building block, poised for significant application in the ongoing quest for novel and effective chemical entities.

Advanced Analytical Methodologies for Characterization and Quantitation of 1 Cyclopropylhexan 1 Amine and Its Derivatives

Chromatographic Derivatization Techniques for Enhanced Detection and Separation

Derivatization is a key strategy in the chromatographic analysis of amines, modifying their chemical structure to improve detectability and separation efficiency. nih.goviu.edu This process involves reacting the analyte with a specific reagent to form a derivative with more favorable properties for analysis, such as enhanced UV absorbance or fluorescence. thermofisher.com

Pre-column and Post-column Derivatization Strategies for Amines

Chromatographic derivatization can be performed either before (pre-column) or after (post-column) the analytical separation. actascientific.com

Pre-column derivatization involves reacting the sample with the derivatizing agent prior to injection into the chromatograph. thermofisher.com This approach is widely used and offers several advantages, including the potential to improve the chromatographic behavior of the analyte and remove excess reagent before analysis. thermofisher.comnih.gov Automated pre-column derivatization systems can ensure precise reaction times for all samples, enhancing quantitative accuracy. nih.gov

Post-column derivatization occurs after the separation of the analytes on the chromatographic column and before detection. actascientific.comactascientific.com This technique is beneficial as it avoids the formation of multiple derivative products from a single analyte and is less susceptible to interference from the sample matrix. creative-proteomics.com It requires a rapid reaction and a system with a small dead volume to minimize band broadening. creative-proteomics.com

| Derivatization Strategy | Description | Advantages | Disadvantages |

| Pre-column | Analyte is derivatized before chromatographic separation. thermofisher.com | Can improve chromatographic properties; excess reagent can be removed. thermofisher.comnih.gov | Potential for multiple derivatives; reaction must be complete. |

| Post-column | Analyte is derivatized after chromatographic separation. actascientific.com | No multiple derivatives; less matrix interference. creative-proteomics.com | Requires rapid reaction; potential for band broadening. creative-proteomics.com |

Application of Specific Reagents for Fluorescent and UV Detection (e.g., DMQC-OSu, Phenyl Isothiocyanate, OPA, Dansyl)

The choice of derivatizing agent is critical and depends on the analytical requirements, such as the desired sensitivity and the type of detector available. nih.gov For 1-Cyclopropylhexan-1-amine, a primary amine, several reagents are suitable for enhancing its detection by HPLC with fluorescent or UV detectors.

o-Phthalaldehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. thermofisher.comacs.orginterchim.fr This reaction is fast, often completing in under two minutes, making OPA suitable for both pre- and post-column derivatization. nih.gov However, the stability of OPA derivatives can be a concern. nih.gov

Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride): Dansyl chloride reacts with primary and secondary amines to produce stable, fluorescent derivatives. thermofisher.comresearchgate.net The reaction is typically carried out in an alkaline buffer and may require 35 to 50 minutes for completion. actascientific.comnih.gov Dansyl chloride is less specific than OPA and can also react with other functional groups like phenols. nih.gov

Phenyl Isothiocyanate (PITC): Also known as Edman's reagent, PITC reacts with primary and secondary amines to form phenylthiocarbamoyl (PTC) derivatives that can be detected by UV absorbance. thermofisher.com

9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl is another common reagent that reacts with primary and secondary amines to yield highly fluorescent derivatives. thermofisher.comresearchgate.net

The following table summarizes the properties of these common derivatizing reagents:

| Reagent | Target Amines | Detection Method | Key Features |

| o-Phthalaldehyde (OPA) | Primary | Fluorescence thermofisher.com | Fast reaction, suitable for automation. nih.govcreative-proteomics.com |

| Dansyl Chloride | Primary & Secondary thermofisher.com | Fluorescence, UV researchgate.net | Forms stable derivatives. nih.gov |

| Phenyl Isothiocyanate (PITC) | Primary & Secondary thermofisher.com | UV thermofisher.com | Widely used for amino acid analysis. |

| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary & Secondary researchgate.net | Fluorescence researchgate.net | Produces highly fluorescent derivatives. |

Advanced Spectroscopic Analysis for Structural Elucidation within Complex Reaction Mixtures

Spectroscopic techniques are indispensable for the structural confirmation and quantitative analysis of 1-Cyclopropylhexan-1-amine and its derivatives, especially when dealing with complex reaction mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Reaction Monitoring and Structural Confirmation

NMR spectroscopy is a powerful, non-invasive tool for monitoring chemical reactions in real-time and providing detailed structural information about reactants, intermediates, and products. nih.govrsc.org

For the analysis of 1-Cyclopropylhexan-1-amine, ¹H NMR would be particularly useful. The protons on the carbon adjacent to the nitrogen atom typically appear in the range of 2.3-3.0 ppm due to the deshielding effect of the nitrogen. libretexts.org The hydrogens attached directly to the nitrogen of the primary amine group would produce a signal between 0.5 and 5.0 ppm, which can be confirmed by its disappearance upon the addition of D₂O. libretexts.org ¹³C NMR can also provide valuable information, with the carbon atom bonded to the nitrogen appearing in the 10-65 ppm region. libretexts.org Flow NMR techniques can be employed for online reaction monitoring, providing quantitative data on the concentrations of different species over time. researchgate.net

Mass Spectrometry Techniques for Derivatized Amine Analysis and Identification

Mass spectrometry (MS), particularly when coupled with chromatography (e.g., LC-MS), is a highly sensitive and specific technique for identifying and quantifying derivatized amines. longdom.org Derivatization can improve the ionization efficiency and chromatographic behavior of amines for MS analysis. iu.edunih.gov

For 1-Cyclopropylhexan-1-amine, which has a molecular weight of 141.26 g/mol , its mass spectrum would be expected to show a molecular ion peak at an odd m/z value, consistent with the nitrogen rule for compounds containing an odd number of nitrogen atoms. uni.luoregonstate.edu A dominant fragmentation pattern for amines is alpha-cleavage, which would involve the cleavage of the bond adjacent to the nitrogen atom. oregonstate.edu In the case of derivatized amines, the fragmentation patterns of the derivatives can provide additional structural confirmation. nih.gov High-resolution mass spectrometry can provide accurate mass measurements, further aiding in the unambiguous identification of the analyte and its derivatives. nih.gov

Spectrofluorometric Applications for Quantitative Analytical Purposes

Spectrofluorometry is a highly sensitive quantitative technique that can be used for the determination of 1-Cyclopropylhexan-1-amine following derivatization with a fluorogenic reagent. acs.org Reagents like fluorescamine (B152294) and naphthalene-2,3-dicarboxaldehyde (NDA) react with primary amines to form intensely fluorescent products. nih.govthermofisher.com

The fluorescence intensity of the resulting derivative is directly proportional to the concentration of the amine, allowing for quantification at very low levels. profoldin.com For instance, fluorescamine reacts rapidly with primary amines to yield a fluorescent derivative with excitation and emission maxima suitable for measurement. thermofisher.com The choice of solvent can significantly impact the fluorescence quantum yield and stability of the derivative. nih.gov Careful optimization of reaction conditions, such as pH and reagent concentration, is necessary to ensure reproducible and accurate quantitative results. acs.org

Q & A

Q. What are the standard synthetic routes for 1-Cyclopropylhexan-1-amine, and how do reaction conditions influence yield?

Methodological Answer: 1-Cyclopropylhexan-1-amine can be synthesized via:

- Cyclopropane ring formation : Use cyclopropanation reagents (e.g., diethylzinc/diiodomethane) with hex-1-ene precursors under inert conditions .

- Amine functionalization : Reductive amination of 1-cyclopropylhexan-1-one using sodium cyanoborohydride in methanol, monitored by TLC .

| Synthetic Route | Key Reagents | Yield (%) | Reference |

|---|---|---|---|

| Cyclopropanation | Diethylzinc, CH₂I₂ | 65–72 | |

| Reductive Amination | NaBH₃CN, MeOH | 58–64 |

Q. Which spectroscopic methods are most effective for structural confirmation of 1-Cyclopropylhexan-1-amine?

Methodological Answer:

- ¹H/¹³C NMR : Analyze cyclopropyl protons (δ 0.5–1.2 ppm, multiplet) and amine protons (δ 1.5–2.5 ppm, broad). Compare with computed InChI data for validation .

- LC-MS : Confirm molecular ion peak (m/z 141.2 [M+H]⁺) and fragmentation patterns .

Q. What are the common reaction pathways involving 1-Cyclopropylhexan-1-amine in organic synthesis?

Methodological Answer:

- Oxidation : Forms imines (using MnO₂) or nitriles (with KMnO₄) .

- Coupling Reactions : Suzuki-Miyaura cross-coupling for biaryl derivatives (Pd(PPh₃)₄, aryl halides) .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of 1-Cyclopropylhexan-1-amine for chiral studies?

Methodological Answer:

- Chiral Resolution : Use (+)- or (-)-di-p-toluoyl-D-tartaric acid for diastereomeric salt formation .

- Catalytic Asymmetric Synthesis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed cyclopropanation .

Q. How to resolve contradictions in reported biological activity data for 1-Cyclopropylhexan-1-amine derivatives?

Methodological Answer:

- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., kinase inhibition).

- Structural-Activity Relationship (SAR) : Correlate substituent effects (e.g., fluorophenyl vs. chlorophenyl groups) with activity variations .

Q. What computational methods predict the reactivity of 1-Cyclopropylhexan-1-amine in novel reaction systems?

Methodological Answer:

- DFT Calculations : Model cyclopropane ring strain (≈27 kcal/mol) and amine nucleophilicity (NPA charge ≈ -0.75) .

- Retrosynthesis AI Tools : Use Pistachio/Bkms_metabolic databases to predict feasible pathways .

Critical Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.